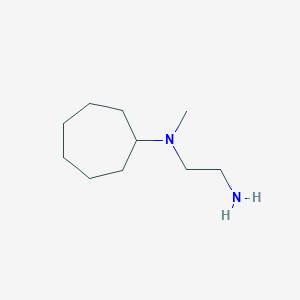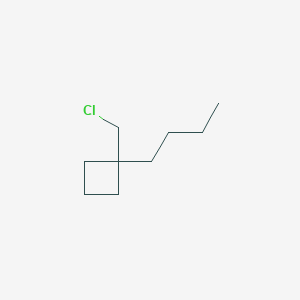
1-Butyl-1-(chloromethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1-(chloromethyl)cyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a cyclobutane ring with a butyl group and a chloromethyl group attached to the same carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-1-(chloromethyl)cyclobutane can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborate with butyl chloride under palladium catalysis. Another method includes the intramolecular hydroalkylation of halide-tethered styrenes using copper hydride catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-1-(chloromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions with alkenes and other unsaturated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Major Products
Substitution: Products include various substituted cyclobutanes.
Oxidation: Products include cyclobutanones and carboxylic acids.
Reduction: Products include cyclobutanes with reduced functional groups.
Aplicaciones Científicas De Investigación
1-Butyl-1-(chloromethyl)cyclobutane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-1-(chloromethyl)cyclobutane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring.
1-Chloromethylcyclobutane: Similar structure but without the butyl group.
1-Butylcyclobutane: Similar structure but without the chloromethyl group.
Uniqueness
1-Butyl-1-(chloromethyl)cyclobutane is unique due to the presence of both the butyl and chloromethyl groups on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H17Cl |
|---|---|
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
1-butyl-1-(chloromethyl)cyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-2-3-5-9(8-10)6-4-7-9/h2-8H2,1H3 |
Clave InChI |
KXIVDTQGZJRVRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)


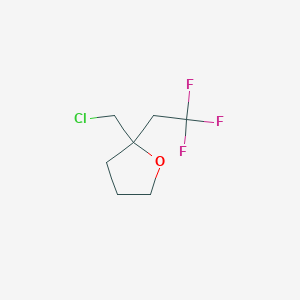
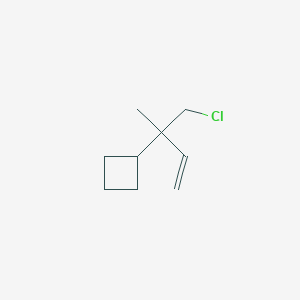

![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)
![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)
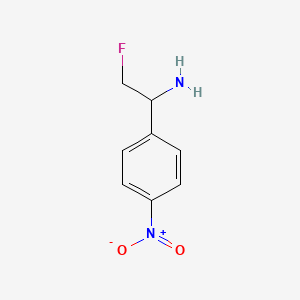

![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)

